![molecular formula C17H20N4O3S B4066155 2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol](/img/structure/B4066155.png)
2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol
Overview
Description
2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol, commonly known as NPT-15392, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a member of the piperazine family of compounds and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Kinetics and Mechanisms in Organic Chemistry
Reactions with Alicyclic Amines
Research on related compounds like 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates reveals insights into their reactions with secondary alicyclic amines in ethanol-water solutions. These studies are crucial for understanding reaction kinetics and mechanisms (Castro et al., 2001).
Mechanism of Photocatalytic Alcohol Dehydrogenation
Investigations into the photocatalytic dehydrogenation of alcohols over Pt/TiO2 catalysts, using similar compounds, contribute to our understanding of the roles of acid and base sites in these reactions (Pichat et al., 1987).
Pyridinolysis of S-4-Nitrophenyl 4-Substituted Thiobenzoates
This study provides insights into the reaction mechanisms of compounds similar to 2-{4-[4-nitro-3-(2-pyridinylthio)phenyl]-1-piperazinyl}ethanol in aqueous ethanol. Understanding these reactions is fundamental for organic synthesis and pharmaceutical research (Castro et al., 2004).
Applications in Material Science and Catalysis
Synthesis of 3-(4′-Nitrophenyl)iminocoumarin
The synthesis of compounds like 3-(4′-nitrophenyl)iminocoumarin, which shares structural similarities, highlights applications in material science, particularly in developing solar cell materials (Zhang et al., 2015).
Microwave-Assisted Synthesis of 4H-Pyran Derivatives
The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives demonstrates the compound's potential in facilitating efficient organic reactions, relevant in pharmaceutical and chemical industries (Hadiyal et al., 2020).
Synthesis of Schiff Bases
The reactions of 2,3-diaminopyridine with compounds like 3-(4′-nitrophenyl)-3-oxo-propionaldehyde, related to the compound , are essential for the synthesis of Schiff bases, which have applications in coordination chemistry and catalysis (Opozda et al., 2003).
Pharmaceutical and Medicinal Chemistry
Investigation of Novel Antidepressants
Studies on compounds like 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), which bear structural resemblance, are critical in the development and understanding of novel antidepressants (Hvenegaard et al., 2012).
Synthesis and Microbial Studies of Pyridine Derivatives
The synthesis of new pyridine derivatives, including those structurally related to the compound , plays a significant role in the exploration of novel antibacterial and antifungal agents (Patel & Agravat, 2007).
properties
IUPAC Name |
2-[4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-12-11-19-7-9-20(10-8-19)14-4-5-15(21(23)24)16(13-14)25-17-3-1-2-6-18-17/h1-6,13,22H,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILNGAYPGRFDRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]piperazin-1-yl}ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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